Ethylene glycol monoisobutyl ether benzoate Ethylene glycol monoisobutyl ether benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867204
InChI: InChI=1S/C13H18O3/c1-11(2)10-15-8-9-16-13(14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
SMILES:
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

Ethylene glycol monoisobutyl ether benzoate

CAS No.:

Cat. No.: VC15867204

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Ethylene glycol monoisobutyl ether benzoate -

Specification

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 2-(2-methylpropoxy)ethyl benzoate
Standard InChI InChI=1S/C13H18O3/c1-11(2)10-15-8-9-16-13(14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Standard InChI Key IZSQPHSZUIHECN-UHFFFAOYSA-N
Canonical SMILES CC(C)COCCOC(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Ethylene glycol monoisobutyl ether benzoate is identified by multiple synonyms, including 2-(2-methylpropoxy)ethyl benzoate and SCHEMBL2697594 . Its IUPAC name reflects the substitution pattern: the ethylene glycol backbone is modified with an isobutyl ether group at one hydroxyl position and a benzoate ester at the other. The molecular formula C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3 corresponds to a molar mass of 222.28 g/mol , as confirmed by high-resolution mass spectrometry.

Table 1: Key Computed Physicochemical Properties

PropertyValue
Molecular Weight222.28 g/mol
XLogP33.2
Hydrogen Bond Acceptors3
Rotatable Bond Count7
Topological Polar Surface35.5 Ų

Synthesis and Industrial Production

Esterification Pathways

The synthesis typically involves the acid-catalyzed esterification of ethylene glycol monoisobutyl ether with benzoic acid. Fischer esterification, employing sulfuric acid or p-toluenesulfonic acid as a catalyst, is a standard method for such reactions. Alternative routes may utilize benzoyl chloride reacting with the ethylene glycol ether in the presence of a base to scavenge HCl.

Optimization and Yield

Reaction conditions—such as temperature (80–120°C), solvent selection (toluene or xylene), and stoichiometric ratios—are critical for maximizing yield. Industrial-scale production likely employs continuous-flow reactors to enhance efficiency, though specific patent data remain proprietary .

Physicochemical Properties and Behavior

Solubility and Partitioning

With an XLogP3 of 3.2 , the compound demonstrates moderate lipophilicity, favoring solubility in organic solvents like ethanol, acetone, and toluene. Limited aqueous solubility (estimated <1 g/L at 25°C) aligns with its ester and ether functionalities, which reduce polarity.

Thermal Stability

While explicit melting/boiling points are unreported, analogous esters (e.g., ethylene glycol monobenzoate) exhibit boiling points near 150°C . The isobutyl ether chain likely lowers volatility compared to shorter-chain derivatives.

Applications in Industry and Research

Solvent and Coalescing Agent

The compound’s dual functionality makes it effective in coatings and adhesives, where it acts as a coalescing agent for polymers. Its slow evaporation rate aids film formation in paints, comparable to ethylene glycol monopropyl ether’s role in pesticide formulations .

Plasticizer Intermediate

In polymer chemistry, it may serve as a precursor for phthalate-free plasticizers, leveraging the benzoate group to enhance flexibility in polyvinyl chloride (PVC) products.

Research Applications

Patent filings suggest utility in specialty chemicals and pharmaceutical intermediates , though detailed mechanisms remain undisclosed.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Use nitrile gloves
Eye IrritationH319Wear safety goggles
Respiratory IrritationH335Ensure ventilation

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